N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide
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Overview
Description
N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex organic compound that features a piperidine ring, a dimethylphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide typically involves multiple steps, starting with the formation of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The dimethylphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or aromatic derivatives.
Scientific Research Applications
N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The piperidine ring and the amide linkage play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
- N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-propylprop-2-enamide
Uniqueness
N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is unique due to its specific structural features, such as the ethyl group on the amide nitrogen and the dimethylphenyl substitution on the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-5-19(23)21(6-2)14-20(24)22-13-8-7-12-18(22)17-11-9-10-15(3)16(17)4/h5,9-11,18H,1,6-8,12-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJULCIBNJPBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1C2=CC=CC(=C2C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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